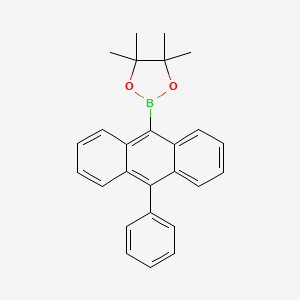
4-氯-2-甲氧基-6-硝基苯胺
描述
4-Chloro-2-methoxy-6-nitroaniline is an organic compound with the molecular formula C7H7ClN2O3. It is a pale-yellow to orange solid that is used in various scientific and industrial applications. This compound is known for its unique chemical properties, which make it valuable in the fields of chemistry, biology, and materials science.
科学研究应用
4-Chloro-2-methoxy-6-nitroaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
4-Chloro-2-methoxy-6-nitroaniline is a type of aniline compound . Anilines are a class of organic compounds that are used as intermediates in the manufacture of dyes, pharmaceuticals, and other chemical compounds . Therefore, the primary targets of 4-Chloro-2-methoxy-6-nitroaniline are likely to be the biochemical processes involved in the synthesis of these products.
Mode of Action
It’s known that anilines generally undergo nucleophilic substitution reactions . In these reactions, an electron-rich nucleophile (the aniline) attacks an electron-poor carbon (in the case of 4-Chloro-2-methoxy-6-nitroaniline, this would be the carbon attached to the nitro group), resulting in the substitution of one group (such as a halogen) for another.
Biochemical Pathways
strain MB-P1 under aerobic conditions . The degradation of 2-Chloro-4-Nitroaniline occurs with the release of nitrite ions, chloride ions, and ammonia . The first enzyme in the degradation pathway is a flavin-dependent monooxygenase that catalyzes the removal of the nitro group and production of 4-amino-3-chlorophenol . This is then transformed to 6-chlorohydroxyquinol .
Pharmacokinetics
It’s known that the metabolism of a related compound, 2-methoxy-4-nitroaniline, occurs via the hydroxylation of the phenyl ring to form 6-hydroxy 2-methoxy-4-nitroaniline in rats and mice . This suggests that 4-Chloro-2-methoxy-6-nitroaniline may also be metabolized via hydroxylation.
Result of Action
Given its use as an intermediate in the manufacture of dyes, pharmaceuticals, and other chemical compounds , it’s likely that its primary effect is to facilitate the synthesis of these products.
Action Environment
The action of 4-Chloro-2-methoxy-6-nitroaniline can be influenced by various environmental factors. For instance, the growth of 4-methoxy-2-nitroaniline single crystals, a process that could be analogous to some of the reactions involving 4-Chloro-2-methoxy-6-nitroaniline, was achieved by the slow evaporation method at 40 °C . This suggests that temperature could play a role in the efficacy and stability of 4-Chloro-2-methoxy-6-nitroaniline.
准备方法
Synthetic Routes and Reaction Conditions
4-Chloro-2-methoxy-6-nitroaniline can be synthesized through a multi-step process involving nitration, halogenation, and amination reactions One common method involves the nitration of 2-methoxyaniline to form 4-chloro-2-methoxy-6-nitroaniline
Industrial Production Methods
In industrial settings, the production of 4-chloro-2-methoxy-6-nitroaniline often involves large-scale nitration and chlorination processes. These processes are carried out in specialized reactors designed to handle the exothermic nature of the reactions. The final product is purified through recrystallization or distillation to achieve the desired purity levels.
化学反应分析
Types of Reactions
4-Chloro-2-methoxy-6-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 4-Chloro-2-methoxy-6-aminobenzene.
Reduction: 4-Chloro-2-methoxy-6-nitrosobenzene.
Substitution: 4-Methoxy-2-nitroaniline derivatives.
相似化合物的比较
4-Chloro-2-methoxy-6-nitroaniline can be compared with other similar compounds such as:
4-Chloro-2-nitroaniline: Similar structure but lacks the methoxy group, resulting in different chemical properties and reactivity.
2-Methoxy-4-nitroaniline: Similar structure but lacks the chloro group, affecting its chemical behavior and applications.
4-Methyl-2-nitroaniline: Contains a methyl group instead of a methoxy group, leading to variations in its chemical and physical properties.
These comparisons highlight the unique features of 4-chloro-2-methoxy-6-nitroaniline, such as its specific functional groups and their influence on its reactivity and applications.
属性
IUPAC Name |
4-chloro-2-methoxy-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNYHIKKJRBLTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1457159.png)



![5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1457165.png)


![5-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1457170.png)


![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1457176.png)



